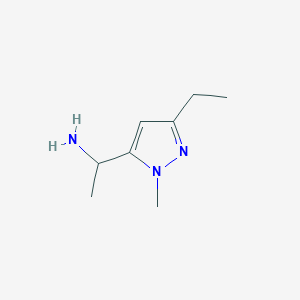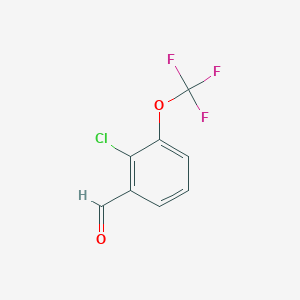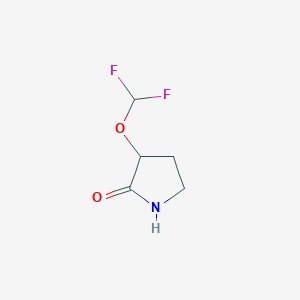
N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine: is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a chloro, trifluoromethyl, and nitro group attached to a quinazoline core. It is of significant interest in medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine typically involves multiple steps:
Nitration: The starting material, 4-chloro-3-(trifluoromethyl)aniline, undergoes nitration to introduce the nitro group.
Cyclization: The nitrated intermediate is then subjected to cyclization with appropriate reagents to form the quinazoline core.
Amination: Finally, the quinazoline derivative is aminated to introduce the amine group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted quinazoline derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
- Explored for its antimicrobial properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death.
相似化合物的比较
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)benzylamine
- Sorafenib
Comparison:
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Similar in structure but lacks the quinazoline core and nitro group. Used in different synthetic applications.
- 4-(Trifluoromethyl)benzylamine: Similar in having the trifluoromethyl group but differs in the presence of a benzylamine moiety instead of the quinazoline core.
- Sorafenib: A well-known anticancer drug with a similar trifluoromethylphenyl group but different overall structure and mechanism of action.
N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine stands out due to its unique combination of functional groups and potential biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C15H8ClF3N4O2 |
|---|---|
分子量 |
368.70 g/mol |
IUPAC 名称 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C15H8ClF3N4O2/c16-12-3-1-8(5-11(12)15(17,18)19)22-14-10-6-9(23(24)25)2-4-13(10)20-7-21-14/h1-7H,(H,20,21,22) |
InChI 键 |
SYNAFSVNQDNYSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid](/img/structure/B13090830.png)

![4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B13090845.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090852.png)



![1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone](/img/structure/B13090871.png)

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B13090876.png)
